molecular formula H6O3Tb B079402 Terbium hydroxide (Tb(OH)3) CAS No. 12054-65-8

Terbium hydroxide (Tb(OH)3)

Cat. No.: B079402
CAS No.: 12054-65-8
M. Wt: 212.971 g/mol
InChI Key: DIRSQPIRPNAECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terbium hydroxide (Tb(OH)3), also known as Terbium hydroxide (Tb(OH)3), is a useful research compound. Its molecular formula is H6O3Tb and its molecular weight is 212.971 g/mol. The purity is usually 95%.
The exact mass of the compound Terbium hydroxide (Tb(OH)3) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Terbium hydroxide (Tb(OH)3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Terbium hydroxide (Tb(OH)3) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Terbium hydroxide, represented chemically as Tb(OH)₃, is a rare earth metal compound that has gained attention for its potential applications in biomedical fields. This article explores the biological activity of terbium hydroxide, focusing on its therapeutic potentials, mechanisms of action, and implications for future medical applications.

Terbium hydroxide can be synthesized through various methods, including precipitation from terbium salts or by hydrothermal processes. The compound typically forms as a white to pale yellow powder and exhibits unique luminescent properties due to the presence of terbium ions.

Pro-Angiogenic Properties

Recent studies have demonstrated that terbium hydroxide nanorods (THNR) exhibit significant pro-angiogenic properties. In vitro experiments using rat cardiomyocytes (H9c2 cells) showed that THNR can enhance cell survival during hypoxia-reperfusion (H/R) injury by:

  • Reducing oxidative stress and lipid peroxidation.
  • Restoring mitochondrial membrane potential.
  • Enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione-S-transferase (GST).
  • Activating signaling pathways like PI3K-AKT-mTOR and ERK-MEK, which are crucial for cell survival and proliferation .

Drug Delivery Applications

Layered terbium hydroxides (LTbH) have been explored as platforms for drug delivery due to their biocompatibility and ability to intercalate various drugs. Studies indicate that LTbH can effectively load nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and diclofenac, releasing them in a controlled manner over time. The release profiles showed rapid drug release within the first few hours, making them suitable for therapeutic applications .

Cardioprotection in Myocardial Injury

A pivotal study investigated the cardioprotective effects of THNR in a model of myocardial H/R injury. The results indicated that THNR significantly improved cardiomyocyte survival rates compared to controls. The underlying mechanisms included:

  • Inhibition of apoptosis through the downregulation of pro-apoptotic proteins (e.g., Cytochrome C, Caspase 3).
  • Upregulation of anti-apoptotic proteins (e.g., Bcl-2).
  • Modulation of calcium homeostasis, thus preventing calcium overload during reperfusion .

Drug Release Kinetics

In another study focusing on LTbH as a drug delivery system, researchers assessed the drug release kinetics of intercalated NSAIDs. The findings showed:

Drug LoadedRelease TimeCumulative Release (%)
Ibuprofen5 hours~85%
Diclofenac5 hours~80%
Naproxen5 hours~90%

This table illustrates the rapid release characteristics of LTbH-drug complexes, indicating their potential utility in therapeutic settings .

Safety and Biocompatibility

Biocompatibility studies conducted on LTbH formulations revealed high viability rates in human cancer cell lines at concentrations up to 100 μg/ml. However, slight cytotoxicity was observed at higher concentrations for certain formulations, necessitating further investigation into dosage optimization .

Properties

CAS No.

12054-65-8

Molecular Formula

H6O3Tb

Molecular Weight

212.971 g/mol

IUPAC Name

terbium;trihydrate

InChI

InChI=1S/3H2O.Tb/h3*1H2;

InChI Key

DIRSQPIRPNAECV-UHFFFAOYSA-N

SMILES

[OH-].[OH-].[OH-].[Tb+3]

Canonical SMILES

O.O.O.[Tb]

Key on ui other cas no.

12054-65-8

Synonyms

2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino(2,1-a)(2)benzazepine
COOPB

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.